molecular formula C9H16O2 B8360692 Ethyl 2,4-dimethyl-2-pentenoate

Ethyl 2,4-dimethyl-2-pentenoate

Cat. No. B8360692
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-UHFFFAOYSA-N
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Patent
US07384906B2

Procedure details

Within a period of 90 min., a solution of triethyl 2-phosphonopropionate (238 g, 1.00 mol) in dimethoxyethane (DME, 150 ml) was added dropwise with stirring under an atmosphere of N2 to a solution of NaH (43.6 g, 1.00 mol) in DME (600 ml). The mixture was then heated to reflux, and after 15 min. at reflux temp., isobutyric aldehyde (72.1 g, 1.00 mol) was added dropwise. After a further 30 min. stirring at reflux, the mixture was poured into ice/water (1:1, 1 L). AcOH (60 ml) was added, and the product was extracted with Et2O (2×200 ml). The combined organic extracts were washed with water (400 ml) and brine (100 ml), dried (Na2SO4), and concentrated in a rotary evaporator. The resulting residue was distilled to provide at 86-75° C./27 mbar 117 g (75%) of 2,4-dimethylpent-2-enoic acid ethyl ester.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
43.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6](P(OCC)(OCC)=O)[CH3:7])=[O:5].[H-].[Na+].[CH3:18][CH:19]([CH:21]=O)[CH3:20].CC(O)=O>C(COC)OC>[CH2:2]([O:3][C:4](=[O:5])[C:6]([CH3:7])=[CH:18][CH:19]([CH3:21])[CH3:20])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
CCOC(=O)C(C)P(=O)(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
43.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
72.1 g
Type
reactant
Smiles
CC(C)C=O
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After a further 30 min. stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
after 15 min. at reflux temp
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O (2×200 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (400 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC(C(=CC(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384906B2

Procedure details

Within a period of 90 min., a solution of triethyl 2-phosphonopropionate (238 g, 1.00 mol) in dimethoxyethane (DME, 150 ml) was added dropwise with stirring under an atmosphere of N2 to a solution of NaH (43.6 g, 1.00 mol) in DME (600 ml). The mixture was then heated to reflux, and after 15 min. at reflux temp., isobutyric aldehyde (72.1 g, 1.00 mol) was added dropwise. After a further 30 min. stirring at reflux, the mixture was poured into ice/water (1:1, 1 L). AcOH (60 ml) was added, and the product was extracted with Et2O (2×200 ml). The combined organic extracts were washed with water (400 ml) and brine (100 ml), dried (Na2SO4), and concentrated in a rotary evaporator. The resulting residue was distilled to provide at 86-75° C./27 mbar 117 g (75%) of 2,4-dimethylpent-2-enoic acid ethyl ester.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
43.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6](P(OCC)(OCC)=O)[CH3:7])=[O:5].[H-].[Na+].[CH3:18][CH:19]([CH:21]=O)[CH3:20].CC(O)=O>C(COC)OC>[CH2:2]([O:3][C:4](=[O:5])[C:6]([CH3:7])=[CH:18][CH:19]([CH3:21])[CH3:20])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
CCOC(=O)C(C)P(=O)(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
43.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
72.1 g
Type
reactant
Smiles
CC(C)C=O
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After a further 30 min. stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
after 15 min. at reflux temp
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O (2×200 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (400 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC(C(=CC(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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